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molecular formula C11H15N B8780405 1-Isopropylindoline

1-Isopropylindoline

Cat. No. B8780405
M. Wt: 161.24 g/mol
InChI Key: KCNSXRWYZKXRLP-UHFFFAOYSA-N
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Patent
US06670479B2

Procedure details

A three-hour addition of nBu3SnH (154 μL, 573 μmol) and AIBN (34 mg, 208 μmol) solution in benzene (1 mL) to a refluxing solution of the unpurified ketimine (125 mg, 521 μmol) in benzene (50 mL) delivered, after flash chromatography (30% CH2Cl2 Hexanes) 0.024 g (30%) of the desired indoline as a colorless oil. Rf=0.1 (30% CH2Cl2 Hexanes); IR (film) 3047, 1607 cm−1; 1H NMR (400 MHz, CDCl3) δ 7.04 (t, J=6.7 Hz, 2H), 6.59 (t, J=7.4 Hz, 1H), 6.42 (d, J=8.1 Hz, IH), 3.83 (sep, J=6.6 Hz, 1H), 3.33 (t, J=8.5 Hz, 2H), 2.93 (t, J=8.3 Hz, 2H), 1.15 (d, J=6.7 Hz, 6H); 13C NMR (100 MHz, CDCl3) ppm 151.5, 130.5, 127.5, 124.6, 117.1, 107.3, 46.0, 45.7, 28.4, 18.4; HRMS (EI) Exact mass calcd for C11H15N [M]+, 161.1204. Found 161.1201.
Quantity
154 μL
Type
reactant
Reaction Step One
Name
Quantity
34 mg
Type
reactant
Reaction Step One
[Compound]
Name
ketimine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step Two
[Compound]
Name
CH2Cl2 Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SnH](CCCC)(CCCC)[CH2:2][CH2:3][CH2:4]C.CC(N=NC(C#N)(C)C)(C#N)C.[NH:26]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH2:28][CH2:27]1>C1C=CC=CC=1>[CH:3]([N:26]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH2:28][CH2:27]1)([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
154 μL
Type
reactant
Smiles
[SnH](CCCC)(CCCC)CCCC
Name
Quantity
34 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
ketimine
Quantity
125 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.024 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Three
Name
CH2Cl2 Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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